molecular formula C13H8F3NO3 B8169154 2-(2-(Trifluoromethoxy)phenyl)nicotinic acid

2-(2-(Trifluoromethoxy)phenyl)nicotinic acid

Cat. No.: B8169154
M. Wt: 283.20 g/mol
InChI Key: SJEDCMOMYJLGEQ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)nicotinic acid is a nicotinic acid (pyridine-3-carboxylic acid) derivative featuring a 2-(trifluoromethoxy)phenyl substituent at the 2-position of the pyridine ring. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which enhances the compound's metabolic stability and acidity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-2-1-4-8(10)11-9(12(18)19)5-3-7-17-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDCMOMYJLGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) group is typically introduced via nucleophilic substitution or fluorination reactions. A common method involves reacting 2-hydroxyphenyl precursors with trifluoromethylating agents such as trifluoromethyl triflate (CF₃OTf) or sulfur tetrafluoride (SF₄). For example:

2-Hydroxyphenyl intermediate+CF₃OTfBase2-(Trifluoromethoxy)phenyl derivative\text{2-Hydroxyphenyl intermediate} + \text{CF₃OTf} \xrightarrow{\text{Base}} \text{2-(Trifluoromethoxy)phenyl derivative}

This step often requires anhydrous conditions and temperatures between 0°C and 50°C to suppress side reactions.

Nicotinic Acid Moiety Formation

Step-by-Step Preparation Methods

Method 1: Vapor-Phase Chlorination-Fluorination

This industrial-scale method, described in patent EP1340747A1, involves simultaneous chlorination and fluorination of a pre-functionalized phenyl precursor:

Procedure :

  • Chlorination : 2-Methoxyphenylnicotinic acid ethyl ester is treated with chlorine gas at 150–200°C.

  • Fluorination : The chlorinated intermediate reacts with hydrogen fluoride (HF) in the vapor phase at 250–300°C.

  • Hydrolysis : The resulting ethyl 2-(2-(trifluoromethoxy)phenyl)nicotinate is saponified using aqueous NaOH to yield the target acid.

Key Parameters :

StepTemperature (°C)CatalystYield (%)
Chlorination150–200None85–90
Fluorination250–300Cr₂O₃70–75
Hydrolysis80–100NaOH95–98

This method achieves an overall yield of 56–66% and is favored for scalability.

Method 2: Enamine Cyclization

Adapted from CN114716320A, this solution-phase synthesis emphasizes controlled cyclization:

Procedure :

  • Enamine Formation : 2-(Trifluoromethoxy)benzaldehyde reacts with ethyl 3-(dimethylamino)acrylate in N,N-dimethylformamide (DMF) at 40°C for 12 hours.

  • Cyclization : The enamine intermediate is treated with ammonium acetate under reflux to form the pyridine ring.

  • Oxidation : The ethyl ester is hydrolyzed using diluted HCl (pH 2–3) to yield the carboxylic acid.

Reaction Conditions :

  • Solvent: DMF

  • Temperature: 40°C (enamine), 80°C (cyclization)

  • Yield: 78% (over three steps)

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates. However, DMF is preferred due to its higher boiling point (153°C) and compatibility with fluorinated reagents.

Temperature Control

Excessive temperatures during fluorination lead to decomposition of the trifluoromethoxy group. Optimal ranges:

  • Chlorination: 150–200°C

  • Fluorination: 250–300°C
    Lower temperatures (30–50°C) are employed during enamine cyclization to prevent side reactions.

Catalytic Systems

Chromium oxide (Cr₂O₃) in fluorination steps improves selectivity by minimizing over-fluorination. Similarly, ammonia or ammonium salts in cyclization steps enhance pyridine ring closure efficiency.

Characterization and Quality Control

Spectroscopic Data

  • Molecular Formula : C₁₃H₈F₃NO₃ (MW: 283.2 g/mol).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.90 (s, 1H, pyridine-H), 8.30–7.50 (m, 4H, aromatic-H), 13.20 (s, 1H, COOH).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).

Impurity Profiling

Common impurities include:

  • Des-trifluoromethoxy analog : Formed via hydrolysis of the -OCF₃ group under acidic conditions.

  • Ethyl ester intermediate : Residual ester from incomplete saponification.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
2-Methoxyphenyl precursor120–150
CF₃OTf800–1,000
DMF50–70
Total (per kg product)2,500–3,000

Emerging Methodologies

Recent advances focus on flow chemistry and photocatalytic trifluoromethoxylation. A 2024 study demonstrated a visible-light-mediated method using Ru(bpy)₃²⁺ as a catalyst, achieving 65% yield at room temperature.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Overview:
The compound is recognized for its significance in drug development, particularly as a pharmacological agent. Its trifluoromethoxy group enhances lipophilicity and bioavailability, making it a promising candidate for therapeutic applications.

Key Findings:

  • Anti-inflammatory and Analgesic Properties: Research indicates that 2-(2-(Trifluoromethoxy)phenyl)nicotinic acid may modulate biological pathways associated with inflammation and pain, suggesting potential use in treating inflammatory diseases and pain management.
  • Neurotransmitter System Interaction: The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission. It exhibits binding affinities that indicate potential applications in treating neurological disorders .

Agrochemical Applications

Overview:
In addition to its pharmaceutical relevance, this compound is utilized in the agrochemical sector, particularly in the development of new agrochemicals.

Key Findings:

  • Development of Agrochemicals: The synthesis of derivatives from trifluoromethylpyridine has led to the creation of over 20 new agrochemical products with established ISO common names, demonstrating the compound's utility in agricultural applications.
  • Biological Activity: The compound's structural features contribute to its effectiveness as a pesticide or herbicide, enhancing crop protection strategies.

Biological Studies and Case Studies

Several studies have documented the biological activities associated with this compound:

Study FocusMethodologyKey Results
Anti-inflammatory effectsIn vitro assaysDemonstrated significant modulation of inflammatory pathways.
Neuropharmacological propertiesBinding affinity studiesHigh selectivity for α4β2-nAChR; potential therapeutic for addiction and CNS disorders .
Agrochemical efficacyField trialsEffective against specific pests; contributed to the development of new pesticides.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

2-(Trifluoromethyl)nicotinic Acid
  • Structure : Trifluoromethyl (-CF₃) at the 2-position of nicotinic acid.
  • Molecular Formula: C₇H₄F₃NO₂; MW: 191.11 g/mol.
  • Its electron-withdrawing nature increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) .
6-(2,2,2-Trifluoroethoxy)nicotinic Acid
  • Structure : Trifluoroethoxy (-OCH₂CF₃) at the 6-position of nicotinic acid.
  • Molecular Formula: C₈H₆F₃NO₃; MW: 221.14 g/mol.
  • Properties : The -OCH₂CF₃ group introduces steric bulk and moderate polarity. The 6-position substitution may reduce steric hindrance compared to ortho-substituted analogs, enhancing solubility .
2-(Trifluoromethoxy)isonicotinic Acid
  • Structure : Trifluoromethoxy (-OCF₃) at the 2-position of isonicotinic acid (pyridine-4-carboxylic acid).
  • Molecular Formula: C₇H₄F₃NO₃; MW: 207.11 g/mol.
  • Properties: Positional isomerism (4-carboxylic acid vs.

Substituent Position and Steric Effects

Ortho vs. Para Substitution
  • Ortho-Substituted Analogs (e.g., 2-(2-(Trifluoromethoxy)phenyl)nicotinic acid):

    • Steric hindrance near the carboxylic acid group may reduce reactivity in esterification or amidation reactions.
    • Increased rotational restriction of the phenyl ring could enhance conformational stability in drug-receptor interactions .
  • Para-Substituted Analogs (e.g., 6-(2,2,2-Trifluoroethoxy)nicotinic acid):

    • Reduced steric effects allow for easier functionalization of the carboxylic acid group.
    • Improved solubility in polar solvents due to symmetrical electron withdrawal .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Substituent Type/Position Key Properties
2-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ 191.11 -CF₃ (2-position) High lipophilicity; pKa ~2.8
6-(2,2,2-Trifluoroethoxy)nicotinic acid C₈H₆F₃NO₃ 221.14 -OCH₂CF₃ (6-position) Enhanced solubility in THF/water
2-(Trifluoromethoxy)isonicotinic acid C₇H₄F₃NO₃ 207.11 -OCF₃ (2-position) Lower melting point (~150°C)

Biological Activity

2-(2-(Trifluoromethoxy)phenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological targets, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Synthesis

The compound has the molecular formula C13H8F3NO3 and a molecular weight of 283.2 g/mol. It is synthesized primarily through the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst. The trifluoromethoxy group enhances the compound's reactivity and binding affinity to specific biological targets.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The trifluoromethoxy group is believed to enhance binding affinities to proteins or enzymes, potentially modulating their activities. The nicotinic acid moiety may interact with nicotinic receptors or other cellular targets, contributing to its biological profile.

Targeted Biological Effects

Research indicates that derivatives of nicotinic acids, including this compound, exhibit diverse biological activities:

  • Antiviral Activity : Certain derivatives have shown promise as dual inhibitors of HIV-1 reverse transcriptase (RT), impacting viral replication. For instance, compounds based on similar scaffolds demonstrated significant inhibition of RNase H function with IC50 values around 14 µM .
  • Cytotoxicity Against Cancer Cells : Recent studies have identified nicotinic acid derivatives that exhibit cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 0.068 μM against VEGFR-2, indicating potent anti-cancer activity .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity comparable to ascorbic acid, suggesting a dual role in combating oxidative stress while targeting cancer pathways .

Data Tables

Compound Name Biological Activity IC50 (µM) Selectivity
This compoundPotential antiviral (HIV-1 RT)14High
Compound 5cCytotoxicity (VEGFR-2 inhibition)0.068Selective over EGF & PDGFR-β
Compound with antioxidant propertiesAntioxidant effectComparable to 1-

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition :
    • A study reported that certain derivatives based on the nicotinic acid scaffold inhibited HIV-1 replication effectively, showcasing a selectivity index greater than 10 against viral strains resistant to conventional treatments .
  • Cancer Cell Line Testing :
    • In vitro testing against a panel of 60 human cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, particularly against colorectal (HCT-15) and prostate (PC-3) cancer cells. Compound 5c outperformed doxorubicin in certain assays .
  • Antioxidant Activity Assessment :
    • The antioxidant potential was evaluated through superoxide dismutase (SOD) level measurements, where some compounds showed levels comparable to traditional antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(trifluoromethoxy)phenyl)nicotinic acid, and how can researchers optimize reaction yields?

  • Methodology : Start with Suzuki-Miyaura coupling to introduce the trifluoromethoxyphenyl group to a nicotinic acid precursor. Use Pd(PPh₃)₄ as a catalyst and a boronic acid derivative of 2-(trifluoromethoxy)phenyl. Optimize solvent systems (e.g., THF/H₂O mixtures) and reaction temperatures (80–100°C) to improve cross-coupling efficiency . Post-coupling, hydrolyze ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid. Monitor reaction progress via TLC or HPLC to identify side products like dehalogenated byproducts .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify the trifluoromethoxy group's presence and aromatic proton environments. Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in regiochemistry . Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation and X-ray crystallography for absolute stereochemical assignment if crystalline derivatives are obtainable .

Q. What analytical techniques are suitable for quantifying impurities in synthesized batches of this compound?

  • Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities. Use gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar byproducts. For trace metal analysis (e.g., residual palladium), inductively coupled plasma mass spectrometry (ICP-MS) is recommended, with acceptable limits <10 ppm .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability. For example, if COX-2 inhibition is reported inconsistently, validate results using orthogonal assays (e.g., enzyme-linked immunosorbent assays vs. fluorometric assays) . Perform dose-response curves (IC₅₀) in triplicate and apply statistical models (e.g., ANOVA) to assess significance. Cross-reference with structural analogs (e.g., niflumic acid) to identify SAR trends .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodology : Use liver microsomes (human or rodent) incubated with NADPH to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites using fragmentation patterns (MS/MS) and compare with synthetic standards. For Phase II metabolism (e.g., glucuronidation), supplement with UDP-glucuronic acid and repeat analyses .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 from PDB ID 5KIR). Parameterize the trifluoromethoxy group’s electrostatic contributions using quantum mechanical calculations (e.g., Gaussian09). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .

Q. What experimental designs are optimal for investigating the photostability of this compound under storage conditions?

  • Methodology : Expose solid and solution-phase samples to controlled UV light (e.g., 365 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hours). Compare degradation rates in amber vs. clear glass vials. For solution studies, vary pH (3–9) to assess hydrolysis pathways. Use mass spectrometry to identify photodegradants (e.g., defluorinated products) .

Data Contradiction Resolution

Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodology : Replicate solubility tests using standardized buffers (e.g., PBS, pH 7.4) and controlled temperatures (25°C vs. 37°C). Employ nephelometry to quantify undissolved particles. If discrepancies persist, evaluate the impact of counterions (e.g., sodium vs. potassium salts) on solubility profiles .

Q. What steps can mitigate batch-to-batch variability in catalytic coupling reactions during synthesis?

  • Methodology : Pre-dry solvents (THF, DMF) over molecular sieves and degas reaction mixtures to prevent catalyst poisoning. Use fresh Pd catalysts and confirm boronic acid reagent purity via NMR before use. Implement design of experiments (DoE) to optimize stoichiometry and reaction time .

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